RKI-1313

Description

Properties

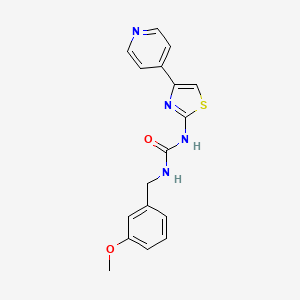

IUPAC Name |

1-[(3-methoxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-23-14-4-2-3-12(9-14)10-19-16(22)21-17-20-15(11-24-17)13-5-7-18-8-6-13/h2-9,11H,10H2,1H3,(H2,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCUKYUIVYKXCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

RKI-1313: A Technical Guide to its Mechanism of Action as a ROCK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RKI-1313 is a small molecule inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). It serves as a valuable research tool, primarily utilized as a negative control in studies involving more potent ROCK inhibitors, such as RKI-1447. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, its place within the ROCK signaling pathway, and the experimental protocols used to characterize its function.

Introduction to ROCK Signaling

The Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that are key effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a critical role in regulating a diverse array of cellular processes, including cytoskeletal dynamics, cell adhesion, motility, and proliferation.[1] Activation of RhoA, typically by upstream signals from G protein-coupled receptors (GPCRs), leads to the activation of ROCK.[2] ROCK, in turn, phosphorylates several downstream substrates, most notably Myosin Light Chain (MLC) and the Myosin Phosphatase Targeting subunit 1 (MYPT1).[1][3] Phosphorylation of MLC promotes actomyosin contractility, while phosphorylation of MYPT1 inhibits myosin phosphatase activity, thereby indirectly increasing MLC phosphorylation.[1][4] This cascade of events is crucial for the formation of stress fibers and focal adhesions, which are essential for cell migration and invasion.[4] Given its central role in these processes, the ROCK signaling pathway is a significant target in cancer research and other diseases.[1]

This compound: A Weak ROCK Inhibitor

This compound is a close structural analog of the potent ROCK inhibitor RKI-1447.[4][5] However, a key structural difference, the substitution of a meta-hydroxyl group with a para-methoxy group, renders this compound a significantly weaker inhibitor of ROCK1 and ROCK2.[6] This property makes this compound an ideal negative control in experiments designed to investigate the effects of ROCK inhibition.

In Vitro Kinase Inhibitory Activity

The inhibitory potency of this compound against ROCK1 and ROCK2 has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase | This compound IC50 (µM) | RKI-1447 IC50 (nM) |

| ROCK1 | 34[7] | 14.5[5] |

| ROCK2 | 8[7] | 6.2[5] |

Table 1: Comparison of the in vitro inhibitory activity of this compound and RKI-1447 against ROCK1 and ROCK2.

Mechanism of Action of this compound

This compound, like other Type I kinase inhibitors, is expected to compete with ATP for binding to the ATP-binding pocket of the ROCK kinase domain. However, its significantly higher IC50 values compared to potent inhibitors like RKI-1447 indicate a much lower binding affinity. This weak interaction results in minimal inhibition of ROCK's catalytic activity at concentrations where potent inhibitors show significant effects.

Signaling Pathway Diagram

The following diagram illustrates the ROCK signaling pathway and the point of action of this compound.

References

- 1. Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to RKI-1313: Chemical Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

RKI-1313 is a chemical compound frequently utilized in cell biology and cancer research as a negative control for the potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, RKI-1447. While structurally similar to RKI-1447, this compound exhibits significantly weaker inhibitory activity against ROCK1 and ROCK2. This property makes it an invaluable tool for discerning the specific effects of ROCK inhibition in various cellular processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its synthesis and its application in key cellular assays are also presented to facilitate its effective use in research settings.

Chemical Structure and Identification

This compound is a pyridylthiazole-based urea derivative. Its chemical identity is defined by the following identifiers:

-

IUPAC Name: 1-(3-Methoxybenzyl)-3-[4-(pyridin-4-yl)thiazol-2-yl]urea[1]

-

InChI Key: BDCUKYUIVYKXCQ-UHFFFAOYSA-N[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for its handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Weight | 340.40 g/mol | [1][3] |

| Appearance | Off-white to white crystalline solid | [1][4] |

| Purity | Typically >98% | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage Conditions | Store at -20°C for long-term storage. | [1] |

Biological Activity and Mechanism of Action

This compound is characterized as a weak inhibitor of ROCK1 and ROCK2. Its primary utility in research stems from its role as a negative control for the highly potent ROCK inhibitor, RKI-1447. The structural difference between this compound and RKI-1447 is the substitution on the benzyl ring; this compound possesses a methoxy group, whereas RKI-1447 has a hydroxyl group at the meta-position. This seemingly minor modification results in a significant decrease in inhibitory activity.

The table below summarizes the in vitro inhibitory activity of this compound against ROCK1 and ROCK2.

| Target | IC₅₀ (µM) | Reference(s) |

| ROCK1 | 34 | [4] |

| ROCK2 | 8 | [4] |

The Rho-ROCK Signaling Pathway

The Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that are key effectors of the small GTPase RhoA. The Rho-ROCK pathway plays a central role in regulating various cellular processes, including cell adhesion, motility, proliferation, and apoptosis, primarily through its effects on the actin cytoskeleton.

Caption: The Rho-ROCK signaling pathway and the point of inhibition by this compound.

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process, culminating in the coupling of a pyridylthiazole amine with a benzyl isocyanate. The general synthetic scheme is outlined below.

Caption: General synthetic workflow for this compound.

Detailed Protocol (based on similar urea derivative syntheses):

-

Synthesis of 2-Amino-4-(pyridin-4-yl)thiazole:

-

To a solution of 4-acetylpyridine in a suitable solvent (e.g., glacial acetic acid), add bromine dropwise with stirring.

-

Heat the reaction mixture to facilitate the formation of the α-bromoketone.

-

After cooling, add thiourea and heat the mixture under reflux.

-

Neutralize the reaction mixture with a base (e.g., ammonium hydroxide) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield 2-amino-4-(pyridin-4-yl)thiazole.

-

-

Synthesis of 3-Methoxybenzyl isocyanate:

-

In an inert atmosphere, dissolve 3-methoxybenzylamine in a dry, aprotic solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Add a solution of triphosgene in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

The resulting solution of 3-methoxybenzyl isocyanate can be used directly in the next step.

-

-

Coupling to form this compound:

-

To the solution of 3-methoxybenzyl isocyanate, add a solution of 2-amino-4-(pyridin-4-yl)thiazole in a suitable solvent (e.g., DMF).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Pour the reaction mixture into water to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain pure this compound.

-

In Vitro Kinase Assay for ROCK Inhibition

The inhibitory activity of this compound on ROCK1 and ROCK2 can be determined using a variety of commercially available kinase assay kits or by a well-established in vitro phosphorylation assay.

General Protocol:

-

Prepare a reaction mixture containing recombinant ROCK1 or ROCK2 enzyme, a suitable substrate (e.g., a peptide derived from MYPT1), and ATP in a kinase buffer.

-

Add varying concentrations of this compound (typically in DMSO, with the final DMSO concentration kept constant across all wells).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using methods such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

ELISA-based assay: Using a phospho-specific antibody to detect the phosphorylated substrate.

-

Luminescence-based assay: Measuring the amount of ATP remaining after the kinase reaction.

-

-

Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of ROCK Substrate Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation of ROCK substrates (e.g., MYPT1, MLC2) in intact cells.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231 breast cancer cells) and allow them to adhere overnight. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 1-2 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of ROCK substrates (e.g., anti-phospho-MYPT1, anti-phospho-MLC2) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels or the loading control.

Cell Migration and Invasion Assays

These assays are used to evaluate the effect of this compound on the migratory and invasive potential of cancer cells, typically using a Boyden chamber (Transwell) system.

Protocol:

-

Cell Preparation: Culture cells to sub-confluency and serum-starve them for several hours before the assay.

-

Assay Setup:

-

For migration assays, use uncoated Transwell inserts. For invasion assays, coat the inserts with a basement membrane extract (e.g., Matrigel).

-

Add serum-free medium containing the cells to the upper chamber of the Transwell insert.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Include different concentrations of this compound in both the upper and lower chambers.

-

-

Incubation: Incubate the plates at 37°C in a humidified incubator for a period that allows for cell migration/invasion (e.g., 12-48 hours).

-

Analysis:

-

Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with a stain such as crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

-

Calculate the percentage of migration/invasion relative to the vehicle control.

-

Soft Agar Colony Formation Assay

This assay assesses the ability of cells to grow in an anchorage-independent manner, a hallmark of cellular transformation.

Protocol:

-

Preparation of Agar Layers:

-

Prepare a base layer of agar (e.g., 0.6% agar in complete medium) in a 6-well plate and allow it to solidify.

-

Prepare a top layer of agar (e.g., 0.3% agar in complete medium) and keep it at 40°C.

-

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Resuspend the cells in the top agar solution at a low density (e.g., 5,000 cells per well).

-

Add the cell-agar suspension on top of the base agar layer.

-

-

Treatment: Add medium containing different concentrations of this compound on top of the solidified agar layers. Refresh the medium with the compound every few days.

-

Incubation: Incubate the plates at 37°C for 2-4 weeks, until colonies are visible.

-

Analysis:

-

Stain the colonies with a solution of crystal violet.

-

Count the number of colonies and measure their size using a microscope and imaging software.

-

Compare the number and size of colonies in the this compound-treated wells to the vehicle control.

-

Conclusion

This compound serves as a critical research tool for investigating the biological roles of the Rho-ROCK signaling pathway. Its weak inhibitory activity against ROCK1 and ROCK2, in contrast to its potent analog RKI-1447, allows for precise dissection of ROCK-dependent cellular functions. The detailed chemical information and experimental protocols provided in this guide are intended to support researchers in the effective and appropriate use of this compound in their studies, ultimately contributing to a deeper understanding of the complex signaling networks that govern cell behavior in health and disease.

Disclaimer: this compound is for research use only and is not intended for human or therapeutic use. All experiments should be conducted in accordance with institutional safety guidelines and regulations.

References

RKI-1313: A Technical Guide to Target Specificity and Kinase Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

RKI-1313 is a small molecule inhibitor primarily targeting the Rho-associated coiled-coil containing protein kinases (ROCK). It is often utilized in preclinical research as a control compound for its more potent analog, RKI-1447. This technical guide provides a comprehensive overview of the target specificity and kinase profile of this compound, based on available data. We will delve into its inhibitory activity, the signaling pathway it modulates, and the experimental methodologies used to characterize it.

Target Specificity and Kinase Profile

This compound is a known inhibitor of ROCK1 and ROCK2. Its inhibitory activity has been quantified through biochemical assays, with specific IC50 values determined for each isoform.

Quantitative Kinase Inhibition Data

The inhibitory potency of this compound against ROCK1 and ROCK2 is summarized in the table below. It is important to note that a broad kinase selectivity profile (kinome scan) for this compound is not publicly available. Therefore, its activity against a wider range of kinases has not been extensively characterized in the public domain.

| Kinase Target | IC50 (µM) |

| ROCK1 | 34 |

| ROCK2 | 8 |

Data sourced from Patel et al., Cancer Research, 2012.[1][2]

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ROCK kinase domain. The Rho-ROCK signaling pathway is a critical regulator of cellular processes such as cytoskeletal dynamics, cell adhesion, migration, and proliferation.

The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates a variety of downstream substrates, including Myosin Light Chain (MLC) and Myosin Phosphatase Target Subunit 1 (MYPT1), leading to increased actomyosin contractility and the formation of stress fibers. By inhibiting ROCK, this compound attenuates these downstream signaling events.

Experimental Protocols

The characterization of this compound's activity involves several key in vitro and cell-based assays. Below are detailed methodologies for these experiments.

Biochemical Kinase Assay (In Vitro)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified ROCK1 and ROCK2.

Objective: To determine the IC50 values of this compound for ROCK1 and ROCK2.

Materials:

-

Purified recombinant ROCK1 and ROCK2 enzymes

-

Peptide substrate (e.g., S6 kinase substrate peptide)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound stock solution (in DMSO)

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Microplates (e.g., 384-well)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the microplate wells.

-

Add the ROCK enzyme and peptide substrate solution to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions.

-

Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Western Blotting for Phospho-Substrate Levels

This cell-based assay is used to assess the ability of this compound to inhibit ROCK activity within a cellular context by measuring the phosphorylation of its downstream substrates.

Objective: To determine the effect of this compound on the phosphorylation of ROCK substrates like MLC and MYPT1 in cultured cells.

Materials:

-

Cell line (e.g., MDA-MB-231 human breast cancer cells)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-MLC, anti-MLC, anti-phospho-MYPT1, anti-MYPT1, anti-actin or -tubulin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE and Western blotting equipment and reagents

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and grow to a suitable confluency (e.g., 70-80%).

-

Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-protein levels to the total protein and loading control.

Cell Migration (Wound Healing) Assay

This assay evaluates the effect of this compound on the migratory capacity of cells, a process in which ROCK signaling plays a crucial role.

Objective: To assess the impact of this compound on the collective migration of a cell monolayer.

Materials:

-

Adherent cell line (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Culture plates or dishes

-

Pipette tips or a specialized scratch tool

-

Microscope with a camera

Procedure:

-

Seed cells in a culture plate and grow them to form a confluent monolayer.

-

Create a "scratch" or wound in the monolayer using a sterile pipette tip.

-

Wash the cells to remove any detached cells.

-

Add fresh medium containing different concentrations of this compound or DMSO.

-

Capture images of the wound at time zero and at subsequent time points (e.g., every 6-12 hours).

-

Measure the width or area of the wound at each time point.

-

Calculate the rate of wound closure to determine the effect of this compound on cell migration.

Conclusion

This compound is a valuable research tool for studying the biological functions of ROCK kinases. With IC50 values of 34 µM and 8 µM for ROCK1 and ROCK2, respectively, it serves as a moderately potent inhibitor. While a comprehensive kinome-wide selectivity profile is not publicly available, its effects on the Rho-ROCK signaling pathway have been demonstrated through the inhibition of downstream substrate phosphorylation and subsequent cellular effects on migration. The experimental protocols outlined in this guide provide a framework for the further investigation and application of this compound in cellular and molecular biology research.

References

The Role of RKI-1313 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RKI-1313 is a small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). While it demonstrates inhibitory activity against ROCK1 and ROCK2, it is significantly less potent than its structural analog, RKI-1447. This characteristic has led to its prevalent use in cancer research primarily as a negative control to validate the on-target effects of more potent ROCK inhibitors. This technical guide provides an in-depth overview of this compound, its mechanism of action, comparative quantitative data, and the experimental protocols utilized in its study, establishing its role in elucidating the contributions of the ROCK signaling pathway to cancer progression.

Introduction to this compound and the ROCK Signaling Pathway

The Rho-associated kinases, ROCK1 and ROCK2, are serine/threonine kinases that are key downstream effectors of the small GTPase RhoA.[1] The RhoA/ROCK signaling pathway is a critical regulator of cellular functions, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.[1] Dysregulation of this pathway is frequently observed in various cancers and is associated with increased tumor growth, invasion, and metastasis.[1][2]

This compound is an ATP-competitive inhibitor of ROCK1 and ROCK2.[1][3] However, it is characterized by significantly weaker inhibitory activity compared to its closely related analog, RKI-1447.[2][4] This distinction makes this compound an ideal experimental tool for distinguishing specific ROCK-mediated effects from off-target activities of more potent inhibitors.

Quantitative Data: In Vitro Kinase Inhibition

The inhibitory potency of this compound against ROCK1 and ROCK2 has been quantified and is presented below in comparison to the more potent inhibitor, RKI-1447.

| Compound | Target | IC50 (µM) |

| This compound | ROCK1 | 34[1][3] |

| ROCK2 | 8[1][3] | |

| RKI-1447 | ROCK1 | 0.019 |

| ROCK2 | 0.006 |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Cellular Activity and Experimental Observations

Consistent with its weaker in vitro activity, this compound demonstrates minimal effects on cellular processes regulated by ROCK signaling, particularly when used at concentrations where RKI-1447 shows significant activity.

| Assay | Cell Line | Treatment | Observation |

| Substrate Phosphorylation | MDA-MB-231 | This compound (10 µM) | No significant decrease in P-MLC-2 levels.[1][2][5] |

| H1299 | This compound | No significant inhibition of P-MYPT-1 levels.[2] | |

| Cell Migration (Scratch Assay) | MDA-MB-231 | This compound | Minimal effect on scratch-induced cell migration.[2] |

| Cell Invasion | MDA-MB-231 | This compound | Little to no effect on serum-induced invasion.[1][2] |

| Anchorage-Independent Growth | MDA-MB-231 | This compound | Little to no effect on anchorage-independent growth in soft agar.[2][4] |

Signaling Pathway and Mechanism of Action

The RhoA/ROCK pathway plays a pivotal role in cancer cell motility and invasion. The diagram below illustrates the key components of this pathway and the points of inhibition by this compound and other ROCK inhibitors.

Caption: The RhoA/ROCK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used to characterize the activity of this compound.

In Vitro Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of ROCK1 and ROCK2.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

RKI-1313: A Molecular Probe in the Development of Potent ROCK Inhibitors

A Technical Overview of its Discovery, Characterization, and Utility in Cancer Research

RKI-1313 emerged from a structure-activity relationship (SAR) study as a key molecular probe, instrumental in the development of the potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, RKI-1447. While not a therapeutic candidate itself, the story of this compound is intrinsically linked to the successful identification of a highly effective anti-invasive and anti-tumor agent. This technical guide delves into the discovery and development history of this compound, presenting its biochemical and cellular characterization in the context of its more potent analog.

Discovery and Rationale for Development

The development of this compound was part of a focused effort to create potent and selective small molecule inhibitors of ROCK1 and ROCK2, kinases that are critical for cancer cell migration and invasion. Researchers at the H. Lee Moffitt Cancer Center and Research Institute were exploring a family of pyridylthiazole-based ROCK inhibitors. Through systematic chemical modifications, they aimed to optimize the potency and drug-like properties of their lead compounds.

This optimization process led to the synthesis of two closely related analogs: RKI-1447 and this compound. The key structural difference between these two molecules lies in the substitution on the phenyl ring. RKI-1447 possesses a hydroxyl group at the meta-position, whereas this compound has a methoxy group at the para-position. This seemingly minor alteration resulted in a dramatic difference in their biological activity, making this compound an ideal negative control to validate the on-target effects of RKI-1447.

Comparative Biochemical Activity

The inhibitory potential of this compound against ROCK1 and ROCK2 was assessed through in vitro kinase assays. The results starkly contrasted with those of its counterpart, RKI-1447, highlighting the critical role of the meta-hydroxyl group for potent inhibition.

| Compound | ROCK1 IC50 (µM) | ROCK2 IC50 (µM) |

| This compound | 34[1] | 8[1] |

| RKI-1447 | 0.0145 | 0.0062 |

As the data indicates, this compound is a significantly weaker inhibitor of both ROCK isoforms compared to RKI-1447.

Cellular Activity and Mechanistic Insights

The differential biochemical potency of this compound and RKI-1447 was further investigated at the cellular level. Key downstream substrates of ROCK, Myosin Light Chain 2 (MLC2) and Myosin Phosphatase Targeting subunit 1 (MYPT1), were examined for their phosphorylation status in human cancer cells following treatment with the inhibitors.

Inhibition of ROCK Substrate Phosphorylation

Western blot analyses revealed that RKI-1447 effectively suppressed the phosphorylation of MLC2 and MYPT1. In contrast, this compound had minimal impact on the phosphorylation levels of these ROCK substrates, even at concentrations as high as 10 µM.[2][3] This finding corroborated the in vitro kinase assay data and demonstrated that the weak inhibitory activity of this compound translates to a lack of efficacy in a cellular context.

Effects on Cancer Cell Phenotypes

The ability of ROCK inhibitors to impede cancer cell migration, invasion, and anchorage-independent growth is a key measure of their therapeutic potential. Comparative studies using this compound and RKI-1447 unequivocally demonstrated the importance of potent ROCK inhibition for anti-cancer activity.

| Assay | This compound Effect | RKI-1447 Effect |

| Migration | Minimal effect[2][3] | Potent inhibition[2][3] |

| Invasion | Little to no effect[2][3] | Potent inhibition[2][3] |

| Anchorage-Independent Growth | Little to no effect[2][3] | Potent inhibition[2][3] |

These results solidified the role of this compound as a valuable tool, confirming that the observed anti-invasive and anti-tumor effects of RKI-1447 were indeed a consequence of its potent ROCK inhibition.

Experimental Protocols

In Vitro Kinase Assay

The inhibitory activity of this compound and RKI-1447 against ROCK1 and ROCK2 was determined using a standard in vitro kinase assay. The general protocol involves:

-

Enzyme and Substrate Preparation: Recombinant human ROCK1 and ROCK2 enzymes and a suitable substrate (e.g., a peptide derived from a known ROCK substrate) are prepared in an appropriate assay buffer.

-

Compound Incubation: The ROCK enzyme is incubated with varying concentrations of the inhibitor (this compound or RKI-1447) for a defined period.

-

Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays (measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP) or non-radiometric methods like fluorescence-based assays.

-

IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of enzyme activity (IC50) is calculated by fitting the dose-response data to a suitable equation.

Western Blot Analysis for Phospho-Substrates

To assess the effect of the inhibitors on ROCK signaling in cells, the following protocol is typically employed:

-

Cell Culture and Treatment: Human cancer cell lines (e.g., MDA-MB-231 breast cancer cells) are cultured under standard conditions. The cells are then treated with various concentrations of this compound or RKI-1447 for a specified duration.

-

Cell Lysis: The treated cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of ROCK substrates (e.g., phospho-MLC2, phospho-MYPT1) and total protein levels as a loading control.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

Signaling Pathway and Development Workflow

To visually represent the biological context and the discovery process of this compound, the following diagrams are provided.

Caption: The RhoA-ROCK signaling pathway and points of inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]

Is RKI-1313 commercially available for research?

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Introduction

RKI-1313 is a chemical compound utilized in cell biology and cancer research primarily as a negative control for its potent analog, RKI-1447, a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] Due to its structural similarity to RKI-1447 but significantly weaker inhibitory activity against ROCK1 and ROCK2, this compound serves as an ideal experimental control to ensure that the observed effects of RKI-1447 are due to ROCK inhibition and not off-target effects. This guide provides a comprehensive overview of this compound's properties, commercial availability, and its application in research, complete with experimental protocols and pathway diagrams.

Commercial Availability

This compound is commercially available for research purposes from various chemical suppliers. It is typically supplied as a lyophilized powder or in a solution, with purity levels generally exceeding 98%.

Table 1: Commercial Suppliers of this compound

| Supplier | Catalog Number (Example) | Purity | Formulation(s) Available |

| MedChemExpress | HY-107209 | >98% | Solid powder, pre-dissolved solutions |

| Cayman Chemical | 16279 | ≥98% | Crystalline solid |

| Selleck Chemicals | S7937 | >99% | Solid powder |

| Adooq Bioscience | A10899 | >99% | Solid powder, 10 mM in DMSO |

| Biorbyt | orb1226506 | >98% | Solid powder |

Physicochemical and Inhibitory Properties

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1342276-76-9 |

| Molecular Formula | C₁₇H₁₆N₄O₂S |

| Molecular Weight | 340.4 g/mol |

| Appearance | Crystalline solid |

| Storage | -20°C |

| Solubility | Soluble in DMSO |

This compound is a significantly weaker inhibitor of ROCK1 and ROCK2 compared to RKI-1447. Its high IC50 values confirm its utility as a negative control.

Table 3: In Vitro Kinase Inhibitory Activity

| Kinase | This compound IC₅₀ (µM) | RKI-1447 IC₅₀ (nM) |

| ROCK1 | 34 | 14.5 |

| ROCK2 | 8 | 6.2 |

| Data sourced from Patel et al., 2012. |

Signaling Pathway

This compound is used in the context of the Rho-ROCK signaling pathway, which plays a crucial role in regulating cell shape, motility, and contraction. The pathway is initiated by the activation of the small GTPase RhoA, which in turn activates ROCK. ROCK then phosphorylates downstream substrates, such as Myosin Light Chain 2 (MLC2) and MYPT1, leading to increased actomyosin contractility.

Figure 1: Simplified Rho-ROCK Signaling Pathway. RKI-1447 potently inhibits ROCK, while this compound has a very weak effect.

Experimental Protocols

This compound is typically used as a negative control alongside a potent ROCK inhibitor like RKI-1447. The following are generalized protocols based on published research.[1] Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.

Experimental Workflow for Using this compound as a Negative Control

Figure 2: General experimental workflow for using this compound as a negative control in cell-based assays.

Western Blotting for ROCK Substrate Phosphorylation

This protocol is to assess the effect of this compound on the phosphorylation of ROCK substrates like MLC2 and MYPT1.

-

Cell Culture: Plate cells (e.g., MDA-MB-231 human breast cancer cells) and allow them to adhere overnight.

-

Treatment: Treat cells with the desired concentrations of RKI-1447 (e.g., 0.1, 1, 10 µM), this compound (e.g., 10 µM), and a vehicle control (e.g., DMSO) for 1 hour.[1]

-

Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-MLC2, total MLC2, p-MYPT1, and total MYPT1 overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Expected Outcome: RKI-1447 should show a dose-dependent decrease in the phosphorylation of MLC2 and MYPT1. In contrast, this compound at 10 µM is expected to have little to no effect on the phosphorylation levels of these substrates.[1]

Cell Migration (Scratch Wound) Assay

This assay evaluates the effect of this compound on cell migration.

-

Cell Culture: Grow cells (e.g., MDA-MB-231) to a confluent monolayer in a multi-well plate.

-

Wound Creation: Create a "scratch" in the monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh media containing RKI-1447 (e.g., 1, 10 µM), this compound (e.g., 10 µM), or a vehicle control.

-

Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 hours).

-

Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Expected Outcome: RKI-1447 should inhibit wound closure in a dose-dependent manner. This compound is expected to have a minimal effect on cell migration compared to the vehicle control.[1]

Cell Invasion (Transwell) Assay

This assay assesses the impact of this compound on the invasive potential of cells.

-

Chamber Preparation: Coat the top of a Transwell insert with a basement membrane matrix (e.g., Matrigel).

-

Cell Seeding: Seed serum-starved cells in serum-free media into the upper chamber of the Transwell insert.

-

Treatment: Add RKI-1447 (e.g., 1, 10 µM), this compound (e.g., 10 µM), or a vehicle control to the upper chamber with the cells.

-

Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

-

Analysis: Remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane. Count the number of stained cells in several fields of view.

Expected Outcome: RKI-1447 should significantly reduce the number of invading cells in a dose-dependent manner. This compound is expected to show little to no inhibition of cell invasion.[1]

Quantitative Data Summary

The primary quantitative data for this compound demonstrates its weak inhibitory effect on ROCK kinases and its lack of significant impact on downstream cellular processes at concentrations where its potent analog, RKI-1447, is highly active.

Table 4: Summary of this compound Inactivity in Cellular Assays

| Assay | Cell Line | This compound Concentration (µM) | Observed Effect | Reference |

| ROCK Substrate Phosphorylation | MDA-MB-231, H1299 | 10 | No significant decrease in p-MLC2 or p-MYPT1 levels.[1] | Patel et al., 2012 |

| Cell Migration | MDA-MB-231 | 10 | Minimal effect on scratch-wound healing.[1] | Patel et al., 2012 |

| Cell Invasion | MDA-MB-231 | 10 | Little effect on inhibiting tumor cell invasion.[1] | Patel et al., 2012 |

Conclusion

This compound is an indispensable tool for researchers studying the Rho-ROCK signaling pathway. Its commercial availability and well-documented weak inhibitory activity make it the standard negative control for studies involving potent ROCK inhibitors like RKI-1447. By including this compound in experimental designs, researchers can confidently attribute the observed biological effects to the specific inhibition of ROCK, thereby strengthening the validity of their findings.

References

- 1. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of RKI-1313

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for the research chemical RKI-1313, intended for use in a laboratory setting. It is crucial to note that this compound is for research purposes only and is not intended for human or veterinary use.[1][2]

Core Information and Properties

This compound is a pyridinyl-thiazole urea compound that functions as a weak inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). It is primarily utilized in research as a negative control for its potent analog, RKI-1447, to delineate the specific effects of ROCK inhibition.[3][4][5]

Chemical and Physical Data

| Property | Value |

| CAS Number | 1342276-76-9 |

| Molecular Formula | C₁₇H₁₆N₄O₂S |

| Molecular Weight | 340.41 g/mol |

| Appearance | Solid Powder |

| Purity | Typically ≥98% |

| Solubility | Soluble in DMSO |

Source:[2]

Biological Activity

The inhibitory concentrations (IC50) of this compound highlight its significantly lower potency compared to dedicated ROCK inhibitors.

| Target | IC50 (µM) |

| ROCK1 | 34 |

| ROCK2 | 8 |

Safety and Handling

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available through general searches, the following guidelines are based on standard laboratory practices for handling research chemicals. Researchers must consult the SDS provided by their specific supplier for detailed safety information.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn at all times. This includes, but is not limited to:

-

Safety glasses with side shields

-

Chemical-resistant gloves (e.g., nitrile)

-

A laboratory coat

Handling and Storage

Proper storage and handling are critical to maintain the chemical's integrity and ensure laboratory safety.

| Condition | Recommendation |

| Storage (Lyophilized) | Store at -20°C for up to 36 months. Keep desiccated. |

| Storage (In Solution) | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months to prevent loss of potency. Avoid multiple freeze-thaw cycles. |

| Handling | Handle in a well-ventilated area, preferably within a fume hood, to minimize inhalation of the powder. Avoid contact with skin and eyes. |

First Aid Measures

In the absence of a specific SDS, standard first aid procedures for chemical exposure should be followed:

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.

-

Skin Contact: Wash the affected area thoroughly with soap and water.

-

Inhalation: Move the individual to fresh air.

-

Ingestion: If swallowed, seek immediate medical attention.

Disposal

Dispose of this compound and any contaminated materials in accordance with institutional, local, and national regulations for hazardous chemical waste. Do not discard into the environment.

Experimental Protocols

This compound's primary role as a negative control is to demonstrate that the observed biological effects in an experiment are due to the specific inhibition of ROCK by a potent inhibitor and not due to off-target effects of the chemical scaffold.

Stock Solution Preparation

-

To prepare a 10 mM stock solution, dissolve 3.40 mg of this compound in 1 mL of DMSO.

-

Vortex or sonicate to ensure complete dissolution.

-

Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

In Vitro Cellular Assay Workflow

The following diagram illustrates a general workflow for using this compound in a cell-based assay, such as a Western blot or cell migration assay.

Caption: A typical experimental workflow for utilizing this compound as a negative control.

Western Blotting to Assess ROCK Inhibition

-

Culture cells to the desired confluency and serum-starve if necessary.

-

Treat cells with the vehicle control (DMSO), this compound (e.g., at 10 µM), and a potent ROCK inhibitor for the predetermined time.

-

Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a membrane.

-

Probe the membrane with antibodies against phosphorylated ROCK substrates (e.g., p-MLC, p-MYPT1) and their total protein counterparts.

-

Analyze the results. It is expected that this compound will not significantly decrease the phosphorylation of ROCK substrates compared to the vehicle control.[3]

Signaling Pathway

This compound weakly targets the ROCK kinases, which are central to the RhoA signaling pathway that regulates the actin cytoskeleton.

Caption: The RhoA/ROCK signaling pathway with the point of weak inhibition by this compound.

References

- 1. raybiotech.com [raybiotech.com]

- 2. adooq.com [adooq.com]

- 3. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for RKI-1313 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of RKI-1313, a selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). The provided methodologies are intended to guide researchers in assessing the biochemical and cellular effects of this compound.

Introduction

This compound is an inhibitor of ROCK1 and ROCK2 with IC50 values of 34 µM and 8 µM, respectively[1][2]. It is often utilized as a less potent analog and negative control for the more active ROCK inhibitor, RKI-1447[3][4]. The Rho/ROCK signaling pathway plays a crucial role in regulating cellular processes such as cell shape, migration, and actin-myosin contractility[1]. Due to its weaker in vitro activity, this compound has shown minimal impact on the phosphorylation of ROCK substrates, cell migration, and invasion[1][3].

Data Presentation

Table 1: Biochemical Activity of this compound

| Target | IC50 (µM) |

| ROCK1 | 34 |

| ROCK2 | 8 |

Signaling Pathway

The following diagram illustrates the simplified Rho/ROCK signaling pathway, which is the target of this compound.

Caption: Simplified Rho/ROCK signaling pathway targeted by this compound.

Experimental Protocols

In Vitro Kinase Assay for ROCK Inhibition

This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of this compound against ROCK1 and ROCK2 kinases.

Workflow Diagram:

References

Recommended working concentration of RKI-1313 in cell culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

RKI-1313 is a chemical compound that acts as an inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). However, it is characterized as a significantly weaker inhibitor compared to its analog, RKI-1447.[1][2] Consequently, in research settings, this compound is most commonly utilized as a negative control in experiments investigating the effects of more potent ROCK inhibitors like RKI-1447.[3][4] Its use helps to demonstrate that the observed cellular effects are due to the specific inhibition of ROCK activity by the more potent compound and not due to off-target effects of the chemical scaffold.

These application notes provide an overview of the characteristics of this compound, its mechanism of action, and protocols for its use as a negative control in cell culture experiments.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) | Source |

| ROCK1 | 34 | [5][6][7][8] |

| ROCK2 | 8 | [5][6][7][8] |

Table 2: Cellular Activity of this compound in MDA-MB-231 Human Breast Cancer Cells

| Assay | Concentration (µM) | Observed Effect | Source |

| Anchorage-Independent Growth | Up to 30 | Little to no effect | [1] |

| Cell Migration (Wound Healing) | 1 and 10 | Minimal effect | [1] |

| Cell Invasion (Boyden Chamber) | Not specified | Little to no effect | [1] |

| Phosphorylation of Myosin Light Chain 2 (P-MLC-2) | 10 | Did not decrease phosphorylation | [1][5] |

Signaling Pathway

The Rho-ROCK signaling pathway is a critical regulator of cell shape, motility, and contraction. RhoA, a small GTPase, activates ROCK, which in turn phosphorylates downstream substrates such as Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit 1 (MYPT1), leading to increased actomyosin contractility. This compound, as a ROCK inhibitor, would theoretically block these downstream events, although its weak activity means that high concentrations are required for any significant effect.

Caption: The Rho-ROCK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the powder in a suitable solvent such as DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 340.4 g/mol ), add 293.8 µL of DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[7]

Protocol 2: Use of this compound as a Negative Control in a Wound Healing (Scratch) Assay

This protocol is based on studies where this compound was used as a negative control to assess the effect of a potent ROCK inhibitor on cancer cell migration.[1][9]

Materials:

-

MDA-MB-231 cells (or other cell line of interest)

-

Complete growth medium

-

Serum-free medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Potent ROCK inhibitor (e.g., RKI-1447) stock solution

-

Vehicle control (e.g., DMSO)

-

24-well tissue culture plates

-

Sterile p200 pipette tips

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed MDA-MB-231 cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.

-

Cell Starvation (Optional): Once the cells reach confluency, you may replace the complete medium with serum-free medium and incubate for 12-24 hours to synchronize the cells and reduce baseline proliferation.

-

Creating the Wound: Gently scratch the cell monolayer with a sterile p200 pipette tip to create a uniform "wound."

-

Washing: Wash the wells with serum-free medium to remove any detached cells.

-

Treatment: Add fresh medium containing the desired concentrations of the test compounds. Include the following conditions:

-

Vehicle Control (e.g., 0.1% DMSO)

-

Potent ROCK Inhibitor (e.g., 1 µM and 10 µM RKI-1447)

-

This compound Negative Control (1 µM and 10 µM)

-

-

Image Acquisition (Time 0): Immediately after adding the treatments, acquire images of the wounds in each well using a microscope at low magnification (e.g., 4x or 10x).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

-

Image Acquisition (Final Time Point): After a predetermined time (e.g., 24 or 48 hours), acquire images of the same wound areas.

-

Data Analysis: Measure the width of the wound at multiple points for each condition at both time points. Calculate the percentage of wound closure.

Caption: Workflow for a wound healing assay using this compound as a negative control.

Expected Results:

Summary

This compound serves as a valuable tool in cell biology research, primarily as a negative control to validate the specificity of more potent ROCK inhibitors. Its weak inhibitory activity against ROCK1 and ROCK2 makes it unsuitable for studies requiring robust inhibition of this pathway. When designing experiments, it is recommended to use this compound at concentrations equivalent to the effective concentrations of the potent ROCK inhibitor being investigated to ensure a proper comparison.

References

- 1. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound – DLA PHARMACEUTICALS [dlapharmaceuticals.com]

- 4. adooq.com [adooq.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Application Notes: Utilizing RKI-1313 as a Negative Control for the Potent ROCK Inhibitor RKI-1447

Audience: Researchers, scientists, and drug development professionals.

Introduction

RKI-1447 is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2)[1][2][3][4][5]. The ROCK signaling pathway plays a crucial role in regulating a variety of cellular processes, including cytoskeletal dynamics, cell migration, and proliferation[6]. Dysregulation of this pathway is implicated in various diseases, including cancer, glaucoma, and cardiovascular disorders[1][6][7]. Consequently, ROCK inhibitors like RKI-1447 are valuable research tools and potential therapeutic agents[2][6][7].

To ensure the specificity of the observed effects of RKI-1447 and to rule out off-target or non-specific cellular responses, a proper negative control is essential. RKI-1313, a close structural analog of RKI-1447, serves as an ideal negative control due to its significantly weaker inhibitory activity against ROCK kinases[2][8][9][10]. This document provides detailed application notes and protocols for the effective use of this compound as a negative control in experiments involving RKI-1447.

Rationale for using this compound as a Negative Control

This compound and RKI-1447 share a similar chemical scaffold, but a key structural modification in this compound—the replacement of a meta-hydroxyl group with a para-methoxy group on the phenyl ring—results in a substantial loss of inhibitory potency against ROCK1 and ROCK2[8][9]. This makes this compound an excellent tool to differentiate between ROCK-specific effects and other potential cellular responses.

Key Characteristics:

-

Structural Similarity: Minimizes the likelihood of observing differential effects due to disparate chemical properties unrelated to target engagement.

-

Differential Potency: The stark contrast in inhibitory activity allows for a clear distinction between on-target ROCK inhibition by RKI-1447 and the lack thereof by this compound[2][8][9][10].

Data Presentation

The following table summarizes the in vitro inhibitory activities of RKI-1447 and this compound against ROCK1 and ROCK2, highlighting the significant difference in their potencies.

| Compound | Target | IC50 (nM)[4] | IC50 (µM)[11] |

| RKI-1447 | ROCK1 | 14.5 | - |

| ROCK2 | 6.2 | - | |

| This compound | ROCK1 | - | 34 |

| ROCK2 | - | 8 |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental logic, the following diagrams are provided.

Experimental Protocols

The following are detailed protocols for key experiments to validate the on-target effects of RKI-1447 using this compound as a negative control. The protocols are based on methodologies described in the literature, particularly by Patel et al., 2012[2][3][8][9][10][12][13].

Western Blot Analysis of ROCK Substrate Phosphorylation

This protocol is designed to assess the phosphorylation status of key ROCK downstream substrates, Myosin Light Chain 2 (MLC2) and Myosin Phosphatase Targeting Subunit 1 (MYPT1).

Materials:

-

Cell lines (e.g., MDA-MB-231 human breast cancer cells)

-

Complete cell culture medium

-

RKI-1447 (dissolved in a suitable solvent, e.g., DMSO)

-

This compound (dissolved in the same solvent as RKI-1447)

-

Vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MLC2 (Ser19), anti-total MLC2, anti-phospho-MYPT1 (Thr696), anti-total MYPT1, and a loading control (e.g., anti-GAPDH or anti-tubulin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed MDA-MB-231 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

Treatment: Treat the cells with vehicle, varying concentrations of RKI-1447 (e.g., 0.1, 1, 10 µM), and a high concentration of this compound (e.g., 10 µM) for 1 hour.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and develop with ECL substrate.

-

-

Data Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

Expected Outcome: RKI-1447 should significantly decrease the phosphorylation of MLC2 and MYPT1 in a dose-dependent manner, while this compound at a high concentration should have little to no effect[2][8][9].

Scratch-Wound Healing Migration Assay

This assay assesses the effect of the inhibitors on cancer cell migration.

Materials:

-

Cell lines (e.g., MDA-MB-231)

-

12-well plates

-

Sterile 200 µL pipette tips

-

Complete cell culture medium

-

RKI-1447, this compound, and vehicle control

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed MDA-MB-231 cells in 12-well plates and grow them to a confluent monolayer.

-

Wound Creation: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing vehicle, RKI-1447 (e.g., 1 and 10 µM), or this compound (e.g., 10 µM).

-

Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) until the scratch in the control well is nearly closed.

-

Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.

Expected Outcome: RKI-1447 is expected to significantly inhibit the migration of cells and delay wound closure compared to the vehicle control. This compound should show minimal to no effect on cell migration[8][9].

Transwell Invasion Assay

This assay evaluates the ability of cancer cells to invade through a basement membrane matrix.

Materials:

-

Cell lines (e.g., MDA-MB-231)

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel or a similar basement membrane extract

-

Serum-free and serum-containing medium

-

RKI-1447, this compound, and vehicle control

-

Cotton swabs

-

Fixation and staining solutions (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Coating Inserts: Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Resuspend serum-starved MDA-MB-231 cells in serum-free medium containing vehicle, RKI-1447 (e.g., 1 and 10 µM), or this compound (e.g., 10 µM) and seed them into the upper chamber of the transwell inserts.

-

Chemoattractant: Add serum-containing medium to the lower chamber as a chemoattractant.

-

Incubation: Incubate the plates for 24-48 hours to allow for cell invasion.

-

Removal of Non-invading Cells: Use a cotton swab to gently remove the non-invading cells from the top surface of the membrane.

-

Fixation and Staining: Fix the invading cells on the bottom of the membrane with methanol and stain them with crystal violet.

-

Imaging and Quantification: Take images of the stained cells and count the number of invading cells per field of view.

Expected Outcome: RKI-1447 should significantly reduce the number of invading cells in a dose-dependent manner. This compound should have a negligible effect on cell invasion[8].

Soft Agar Colony Formation Assay

This assay measures the anchorage-independent growth of cancer cells, a hallmark of transformation.

Materials:

-

Cell lines (e.g., MDA-MB-231)

-

Agar

-

Complete cell culture medium

-

6-well plates

-

RKI-1447, this compound, and vehicle control

-

Crystal violet solution

Procedure:

-

Base Agar Layer: Prepare a base layer of 0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.

-

Cell Suspension: Prepare a single-cell suspension of MDA-MB-231 cells in complete medium.

-

Top Agar Layer: Mix the cell suspension with 0.3% agar in complete medium containing vehicle, RKI-1447 (at various concentrations), or this compound (at a high concentration).

-

Plating: Plate the cell-agar mixture on top of the base agar layer.

-

Incubation: Incubate the plates for 2-3 weeks, adding fresh medium with the respective treatments to the top of the agar every 3-4 days to prevent drying.

-

Staining and Counting: Stain the colonies with crystal violet and count the number of colonies larger than a certain diameter using a microscope.

Expected Outcome: RKI-1447 is expected to inhibit the formation and growth of colonies in a dose-dependent manner, while this compound should have little to no effect on anchorage-independent growth[2][10].

Conclusion

The use of this compound as a negative control is a critical component of any experimental design involving the ROCK inhibitor RKI-1447. By demonstrating that a structurally similar but significantly less potent analog fails to produce the same biological effects, researchers can confidently attribute the observed activities of RKI-1447 to its specific inhibition of the ROCK signaling pathway. The protocols outlined in this document provide a framework for robustly validating the on-target effects of RKI-1447 in various cellular contexts.

References

- 1. artscimedia.case.edu [artscimedia.case.edu]

- 2. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. med.virginia.edu [med.virginia.edu]

- 6. Scratch Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. researchgate.net [researchgate.net]

- 12. RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and antitumor activities in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

Application Notes and Protocols for RKI-1313, a ROCK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

RKI-1313 is a chemical compound that functions as an inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). It is often utilized in research as a negative control for the more potent ROCK inhibitor, RKI-1447. Understanding the solubility and proper handling of this compound is crucial for accurate and reproducible experimental results in studies of the ROCK signaling pathway, which is implicated in cellular processes such as adhesion, migration, and proliferation. These application notes provide detailed information on the solubility of this compound in various solvents, along with protocols for its use in kinase activity assays.

Chemical Properties

| Property | Value |

| CAS Number | 1342276-76-9 |

| Molecular Formula | C₁₇H₁₆N₄O₂S |

| Molecular Weight | 340.4 g/mol |

| Appearance | Crystalline solid |

Solubility Data

Proper dissolution of a compound is the first step in any in vitro or in vivo experiment. The solubility of this compound has been determined in several common laboratory solvents. The data is summarized in the table below for easy comparison.

| Solvent | Concentration |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL[1] |

| Dimethylformamide (DMF) | 30 mg/mL[1] |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[1] |

| Ethanol | Data not readily available |

| Methanol | Data not readily available |

| Acetonitrile | Data not readily available |

Note: For preparing stock solutions, it is recommended to dissolve this compound in DMSO or DMF. To increase solubility, gentle warming to 37°C and sonication in an ultrasonic bath can be employed. Stock solutions should be stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months). It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Signaling Pathway

This compound targets ROCK1 and ROCK2, which are key downstream effectors of the small GTPase RhoA.[2] The RhoA/ROCK pathway plays a critical role in regulating cell shape, motility, and contraction by phosphorylating various substrates, including Myosin Light Chain (MLC) and the Myosin Phosphatase Target Subunit 1 (MYPT1). Inhibition of ROCK by this compound interferes with these signaling events.

Experimental Protocols

The following is a generalized protocol for a ROCK kinase activity assay, which can be used to evaluate the inhibitory effect of this compound. This protocol is based on a 96-well plate format and can be adapted for specific experimental needs.

In Vitro ROCK Kinase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for ROCK1 and ROCK2 kinases.

Materials:

-

Recombinant active ROCK1 or ROCK2 enzyme

-

Kinase substrate (e.g., recombinant MYPT1)

-

ATP

-

Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

Positive control inhibitor (e.g., Y-27632)

-

96-well microtiter plates

-

Phospho-specific antibody for the substrate

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader

Procedure:

-

Prepare Reagents:

-

Dilute the ROCK enzyme and substrate to the desired concentrations in cold assay buffer.

-

Prepare a serial dilution of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

Prepare ATP solution in assay buffer.

-

-

Assay Reaction:

-

Add 25 µL of the diluted this compound or control (assay buffer with DMSO) to each well.

-

Add 25 µL of the diluted ROCK enzyme to each well.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 50 µL of the ATP/substrate mixture to each well.

-

Incubate the plate at 30°C for 30-60 minutes.

-

-

Detection (ELISA-based):

-

Coat a separate 96-well plate with the kinase substrate (e.g., MYPT1) overnight at 4°C. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Transfer the reaction mixture from the kinase reaction plate to the coated plate. Incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add the diluted phospho-specific primary antibody to each well and incubate for 1 hour at room temperature.

-

Wash the plate three times.

-

Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the plate three times.

-

Add TMB substrate and incubate in the dark until color develops.

-

Stop the reaction by adding the stop solution.

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a plate reader.

-

Subtract the background absorbance (wells with no enzyme).

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Applications

This compound is primarily used in cell biology and cancer research to study the physiological and pathological roles of the Rho/ROCK signaling pathway. Due to its lower potency compared to other ROCK inhibitors, it serves as an excellent negative control in experiments to ensure that the observed effects are specifically due to ROCK inhibition.[3] Key research applications include:

-

Cell Migration and Invasion Assays: Investigating the role of ROCK in cancer cell metastasis.

-

Cytoskeletal Dynamics Studies: Examining the regulation of the actin cytoskeleton.

-

Anchorage-Independent Growth Assays: Assessing the involvement of ROCK in tumorigenesis.

By providing this detailed information on the solubility and experimental use of this compound, we aim to support the scientific community in conducting robust and reliable research.

References

Application Notes and Protocols: Evaluating RKI-1313 in a Wound Healing Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for utilizing RKI-1313 in an in vitro wound healing assay, commonly known as the scratch assay. This compound is an inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] The ROCK signaling pathway plays a crucial role in regulating cell shape, adhesion, and migration.[1] It is important to note that while ROCK inhibitors are investigated for their potential to modulate cell migration, this compound has been characterized as a significantly weaker inhibitor compared to its analog, RKI-1447.[2][3] Consequently, this compound has demonstrated minimal to no effect on cell migration and invasion in various studies and is often employed as a negative control.[2][3][4] Therefore, this protocol is designed to assess the potential effects of this compound on wound healing, with the expectation that it may not significantly alter the rate of wound closure, thereby serving as a baseline or control for more potent compounds.

Introduction to this compound and the ROCK Signaling Pathway

The Rho-associated kinases, ROCK1 and ROCK2, are key downstream effectors of the small GTPase RhoA.[1] This signaling cascade is integral to the regulation of the actin cytoskeleton, which is fundamental for cell motility.[1] Upon activation, ROCK phosphorylates various substrates, including Myosin Light Chain (MLC), leading to increased actin-myosin contractility and the formation of stress fibers.[1][3] These cellular changes are essential for the collective cell migration required to close a wound.